molecular formula C7H11ClO2 B1603574 4-Chloroheptane-3,5-dione CAS No. 13054-81-4

4-Chloroheptane-3,5-dione

Cat. No.: B1603574
CAS No.: 13054-81-4
M. Wt: 162.61 g/mol
InChI Key: RPLURORKBGUQEY-UHFFFAOYSA-N
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Description

4-Chloroheptane-3,5-dione: is an organic compound characterized by a seven-carbon chain with a chlorine atom attached to the fourth carbon and two ketone groups at the third and fifth positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloroheptane-3,5-dione typically involves the chlorination of heptane-3,5-dione. One common method includes the reaction of heptane-3,5-dione with a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method ensures better control over reaction parameters and improves yield and purity. The chlorination process is optimized to minimize by-products and maximize the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions: 4-Chloroheptane-3,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea in polar solvents.

Major Products:

    Oxidation: Carboxylic acids or diketones.

    Reduction: Alcohols or diols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chloroheptane-3,5-dione has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and metabolic pathways.

    Industry: Used in the production of specialty chemicals and as a precursor for various industrial processes.

Mechanism of Action

The mechanism of action of 4-Chloroheptane-3,5-dione involves its interaction with various molecular targets. The chlorine atom and ketone groups make it a versatile compound for forming covalent bonds with nucleophilic sites in biological molecules. This reactivity can be exploited in enzyme inhibition studies, where the compound binds to active sites and alters enzyme activity.

Comparison with Similar Compounds

    Heptane-3,5-dione: Lacks the chlorine atom, making it less reactive in substitution reactions.

    4-Bromoheptane-3,5-dione: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and applications.

    4-Chlorohexane-3,5-dione: Shorter carbon chain, affecting its physical and chemical properties.

Uniqueness: 4-Chloroheptane-3,5-dione is unique due to the presence of both chlorine and ketone groups, which provide a balance of reactivity and stability. This makes it a valuable compound for various synthetic and industrial applications.

Properties

IUPAC Name

4-chloroheptane-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClO2/c1-3-5(9)7(8)6(10)4-2/h7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPLURORKBGUQEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C(C(=O)CC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30619265
Record name 4-Chloroheptane-3,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30619265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13054-81-4
Record name 4-Chloroheptane-3,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30619265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-3,5-heptandione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Chlorotrimethylsilane (29.7 ml, 0.234 mol) was added dropwise to a stirred pale yellow solution of tetrabutylammonium bromide (1.26 g, 3.9 mmol) in dry acetonitrile (116 ml) at room temperature under nitrogen. The resulting solution was cooled in ice and 3,5-heptanedione (10.6 ml, 78.0 mmol) and then dry dimethylsulphoxide (16.6 ml, 0.234 mol) were added dropwise over 5 minutes producing a yellow solution which was allowed to warm slowly to room temperature, with stirring, over 4 hours. The mixture was diluted with water (1 litre), stirred for 10 min and then extracted with ether (1×500 ml, 2×250 ml). The combined ether layers were dried over magnesium sulphate, filtered and concentrated under reduced pressure to leave a yellow oil. The crude product was purified by distillation under reduced pressure to afford the title compound (5.5 g) as a pale yellow oil, b.p. 102-105° C./54 mmHg containing ca. 10% 4,4-dichloro-3,5-heptanedione as estimated by microanalysis.
Quantity
29.7 mL
Type
reactant
Reaction Step One
Quantity
1.26 g
Type
catalyst
Reaction Step One
Quantity
116 mL
Type
solvent
Reaction Step One
Quantity
10.6 mL
Type
reactant
Reaction Step Two
Quantity
16.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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